molecular formula C13H13FN2O2S B4795165 1-(2-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE

1-(2-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4795165
M. Wt: 280.32 g/mol
InChI Key: GSZUKQJZKXNCHZ-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and a methanesulfonamide group, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-(2-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE typically involves several steps. One common synthetic route includes the reaction of 2-fluorobenzene with pyridine-4-carboxaldehyde to form an intermediate, which is then reacted with methanesulfonyl chloride under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(2-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-13-4-2-1-3-12(13)10-19(17,18)16-9-11-5-7-15-8-6-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZUKQJZKXNCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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